molecular formula C24H40BaO2 B13426548 Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Cat. No.: B13426548
M. Wt: 497.9 g/mol
InChI Key: YUAMYENRQPMVNH-UHFFFAOYSA-N
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Description

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is an organometallic compound with the empirical formula C24H40BaO2. This compound is known for its unique structure, where a barium ion is coordinated by two pentamethylcyclopentadienyl ligands and one 1,2-dimethoxyethane molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

[ \text{Ba} + 2 \text{C}_5(\text{CH}_3)_5\text{H} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Ba}(\text{C}_5(\text{CH}_3)_5)_2(\text{C}4\text{H}{10}\text{O}_2) ]

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger quantities of reactants and maintaining strict control over the reaction environment to ensure product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form barium oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.

    Substitution: The 1,2-dimethoxyethane ligand can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands .

Scientific Research Applications

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct has several scientific research applications, including:

Mechanism of Action

The mechanism by which bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct exerts its effects is primarily through its ability to coordinate with other molecules and ions. The barium ion acts as a central metal, allowing the compound to interact with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The pentamethylcyclopentadienyl ligands provide stability to the compound, while the 1,2-dimethoxyethane ligand can be easily substituted, making the compound versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis(pentamethylcyclopentadienyl)barium tetrahydrofuran adduct
  • Bis(pentamethylcyclopentadienyl)barium(II)

Uniqueness

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is unique due to its specific ligand coordination, which imparts distinct chemical properties. The presence of 1,2-dimethoxyethane as a ligand differentiates it from other similar compounds, providing it with unique solubility and reactivity characteristics .

Properties

Molecular Formula

C24H40BaO2

Molecular Weight

497.9 g/mol

IUPAC Name

barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2

InChI Key

YUAMYENRQPMVNH-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2]

Origin of Product

United States

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